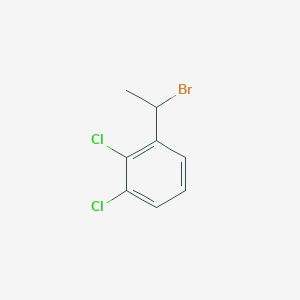
1-(1-Bromoethyl)-2,3-dichlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Bromoethyl)-2,3-dichlorobenzene is an organic compound characterized by a benzene ring substituted with a bromoethyl group and two chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-2,3-dichlorobenzene can be synthesized through the bromination of 2,3-dichlorotoluene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the ethyl group attached to the benzene ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Bromoethyl)-2,3-dichlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom, yielding 2,3-dichlorotoluene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed:
Nucleophilic Substitution: 1-(1-Hydroxyethyl)-2,3-dichlorobenzene, 1-(1-Cyanoethyl)-2,3-dichlorobenzene.
Oxidation: 2,3-Dichlorobenzoic acid, 2,3-Dichlorobenzaldehyde.
Reduction: 2,3-Dichlorotoluene.
Applications De Recherche Scientifique
1-(1-Bromoethyl)-2,3-dichlorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Pharmaceuticals: Investigated for its potential use in the development of new drugs and therapeutic agents.
Agriculture: Studied for its role in the synthesis of agrochemicals and pesticides.
Mécanisme D'action
The mechanism of action of 1-(1-Bromoethyl)-2,3-dichlorobenzene involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atoms, which stabilize the intermediate species formed during reactions.
Comparaison Avec Des Composés Similaires
1-(1-Bromoethyl)-benzene: Lacks the chlorine substituents, resulting in different reactivity and applications.
2,3-Dichlorotoluene: Lacks the bromoethyl group, making it less reactive in nucleophilic substitution reactions.
1-(1-Chloroethyl)-2,3-dichlorobenzene: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness: 1-(1-Bromoethyl)-2,3-dichlorobenzene is unique due to the presence of both bromine and chlorine substituents, which impart distinct reactivity and stability to the compound. This combination of substituents makes it a valuable intermediate in various chemical processes and applications.
Propriétés
IUPAC Name |
1-(1-bromoethyl)-2,3-dichlorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2/c1-5(9)6-3-2-4-7(10)8(6)11/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIWVFRMNYUYFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

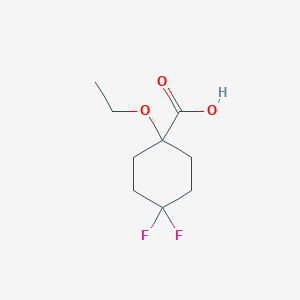
![2-{[5-(4-FLUOROPHENYL)-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE](/img/structure/B2918586.png)

![(4'-Fluoro-[1,1'-biphenyl]-2-yl)methanamine hydrochloride](/img/structure/B2918591.png)
![3-Fluorosulfonyloxy-5-[methyl(2,2,2-trifluoroethyl)carbamoyl]pyridine](/img/structure/B2918592.png)
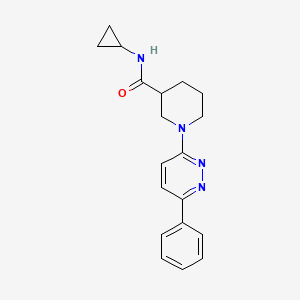
![3-(3,4-Difluorophenyl)-5-[(2S)-1-prop-2-ynylpyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2918596.png)
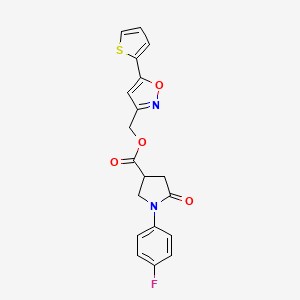
![N-[(E)-(4-phenylpiperazino)methylidene]-4-(2-thienyl)-2-pyrimidinamine](/img/structure/B2918599.png)
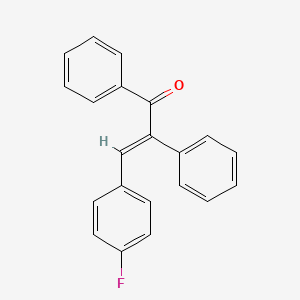
![2-Methyl-N-[(3-methyl-2-thienyl)methyl]-1-propanamine hydrochloride](/img/new.no-structure.jpg)

![1-(3-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2918606.png)
